N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a fluorophenyl group, and a pyridazinyl-piperidine structure, making it a unique molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the fluorophenyl group, and the coupling with the pyridazinyl-piperidine moiety. Common synthetic methods include:
Palladium-catalyzed C-N cross-coupling reactions: These reactions are often used to form the carbon-nitrogen bonds in the compound.
Amidation reactions: These are employed to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzodioxole ring or the piperidine moiety.
Reduction: This can affect the pyridazinyl group or the carboxamide functionality.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with DNA or RNA: Inhibiting replication or transcription.
Disrupting cellular structures: Such as microtubules, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE: Shares the benzodioxole moiety but differs in the amide and aromatic substituents.
N-METHYL-1-(1,3-BENZODIOXOL-5-YL)-2-BUTANAMINE: Contains the benzodioxole ring but has a different amine structure.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H23FN4O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H23FN4O3/c25-19-4-2-17(3-5-19)20-6-8-23(28-27-20)29-11-9-18(10-12-29)24(30)26-14-16-1-7-21-22(13-16)32-15-31-21/h1-8,13,18H,9-12,14-15H2,(H,26,30) |
InChI Key |
FJRQUJOYZPHBNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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